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Compound of Interest

Compound Name:
[4-(2-

Methoxyethyl)phenyl]methanol

CAS No.: 886531-77-7

Cat. No.: B1429571

Get Quote

Executive Summary & Molecular Architecture
4-(2-Methoxyethyl)benzyl alcohol represents a specialized "linker scaffold" in medicinal

chemistry, distinct from the more common 4-methoxybenzyl alcohol (Anisyl alcohol). While

often overshadowed by its phenolic analog—the primary precursor to the beta-blocker

Metoprolol—this benzylic alcohol variant serves a critical role in pharmacophore modulation.

It functions primarily as a homologation agent, allowing researchers to introduce the lipophilic

4-(2-methoxyethyl)phenyl moiety into a drug scaffold via a methylene bridge rather than a

direct phenolic ether linkage. This modification alters metabolic stability (removing the phenol-

ether metabolic soft spot) and rotational freedom.
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Feature Specification

IUPAC Name [4-(2-Methoxyethyl)phenyl]methanol

Molecular Formula C₁₀H₁₄O₂

Molecular Weight 166.22 g/mol

Key Functionality
Primary Benzylic Alcohol (C-1); Aliphatic Ether

(C-4 tail)

LogP (Predicted)
~1.8 (More lipophilic than Anisyl alcohol due to

the ethyl spacer)

CAS Registry
Note: Often indexed as a derivative of CAS

56718-70-8 (the corresponding acid)

Structural Distinction (Critical)
Researchers must not confuse this target with 4-Methoxybenzyl alcohol (Anisyl alcohol).

Target:HO-CH₂-Ar-CH₂CH₂-O-Me (Extended flexible tail).

Common Anisyl:HO-CH₂-Ar-O-Me (Rigid, electron-rich ether).

Synthetic Pathways: The "Tail-First" Strategy
The synthesis of 4-(2-methoxyethyl)benzyl alcohol requires a "tail-first" approach to ensure the

methoxyethyl group is established before the sensitive benzyl alcohol is generated. The most

robust route for research-scale production (10g – 100g) utilizes the Grignard Formylation of the

corresponding bromo-ether.

Route A: Grignard Formylation (Recommended)
This pathway avoids over-oxidation and allows for precise control over the benzylic center.

Step 1: Precursor Synthesis (Etherification)
Reaction: 4-Bromophenethyl alcohol

1-Bromo-4-(2-methoxyethyl)benzene.
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Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.

Protocol:

Suspend NaH (1.1 eq) in anhydrous THF at 0°C under N₂.

Dropwise add 4-bromophenethyl alcohol (1.0 eq). Stir 30 min (H₂ evolution).

Add MeI (1.2 eq) and warm to RT. Stir 4h.

Quench: Careful addition of saturated NH₄Cl.

Why: This locks the "tail" as a stable ether, resistant to the subsequent Grignard

conditions.

Step 2: Formylation & Reduction (One-Pot Variation)
Reaction: Aryl Bromide

Benzaldehyde

Benzyl Alcohol.

Reagents: Mg turnings, DMF, NaBH₄.

Protocol:

Grignard Formation: React 1-Bromo-4-(2-methoxyethyl)benzene with Mg turnings in dry

THF (reflux, I₂ initiator) to form the Grignard reagent.

Formylation: Cool to 0°C. Add anhydrous DMF (1.5 eq). The formyl proton is installed

here.

Hydrolysis: Acidic workup (1M HCl) yields 4-(2-methoxyethyl)benzaldehyde.

Reduction: Redissolve crude aldehyde in MeOH. Add NaBH₄ (0.5 eq) at 0°C. Stir 1h.

Workup: Evaporate MeOH, partition between EtOAc/Water.
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Route B: Reduction of the Benzoic Acid Derivative
If 4-(2-methoxyethyl)benzoic acid (CAS 56718-70-8) is available commercially (often a

Metoprolol byproduct), this is the most direct route.

Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF.

Note: Borane-THF (BH₃·THF) is preferred if the ring contains other sensitive groups (e.g.,

nitriles), but LiAlH₄ is standard here.

4-Bromophenethyl
alcohol

1-Bromo-4-
(2-methoxyethyl)benzene

NaH, MeI
(Etherification) Ar-MgBr

Intermediate
Mg, THF 4-(2-Methoxyethyl)

benzaldehyde
DMF; H3O+

TARGET:
4-(2-Methoxyethyl)

benzyl alcohol

NaBH4
(Reduction)

4-(2-Methoxyethyl)
benzoic acid

LiAlH4 or BH3
(Direct Reduction)

Click to download full resolution via product page

Figure 1: Convergent synthetic strategies. Route A (top) builds the scaffold from the bromide;

Route B (bottom) utilizes the carboxylic acid precursor.

Reactivity & Functional Activation
The primary utility of 4-(2-methoxyethyl)benzyl alcohol lies in its conversion to an electrophile

(leaving group installation) to attach the "Metoprolol-like" tail to amines or carbon nucleophiles.

Activation Protocol: Conversion to Benzyl Chloride
The hydroxyl group is a poor leaving group. Conversion to the chloride is standard for

subsequent alkylation reactions.

Reaction:Ar-CH₂OH + SOCl₂ → Ar-CH₂Cl + SO₂ + HCl

Setup: Dissolve 4-(2-methoxyethyl)benzyl alcohol (10 mmol) in anhydrous DCM (20 mL).

Add catalytic DMF (2 drops).

Addition: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 12 mmol) dropwise.
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Kinetics: The reaction is typically complete in 2h at RT. Monitor by TLC (the chloride moves

significantly higher in Hexane/EtOAc than the alcohol).

Workup: Evaporate solvent and excess SOCl₂ in vacuo.

Caution: The resulting 4-(2-methoxyethyl)benzyl chloride is a potent alkylating agent

(lachrymator). Handle in a fume hood.

Application: This chloride can now react with secondary amines (e.g., isopropylamine

derivatives) to create "Homologated Metoprolol" analogs.

Analytical Characterization (Self-Validating Logic)
To ensure the identity of the synthesized material, specific NMR signatures must be verified.

The critical distinction is differentiating the benzylic protons from the ether-tail protons.

¹H NMR Diagnostic Table (CDCl₃, 400 MHz)
Proton
Environment

Chemical Shift
(δ)

Multiplicity Integration
Diagnostic
Value

Ar-H (Aromatic) 7.20 – 7.35 ppm Multiplet 4H

Confirms para-

substitution

pattern.

Ar-CH₂-OH

(Benzylic)
4.65 ppm

Singlet (or

doublet)
2H

Key Indicator. If

this shifts to

~4.5, it may be

the chloride.

-CH₂-O-Me (Tail,

alpha)
3.58 ppm Triplet 2H

Distinguishes

from simple ethyl

group.

Ar-CH₂-CH₂-

(Tail, beta)
2.85 ppm Triplet 2H

Verifies the ethyl

spacer length.

-O-CH₃

(Methoxy)
3.35 ppm Singlet 3H

Confirms the

ether

termination.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429571?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Self-Validation Check:

If the singlet at 3.35 ppm is missing, you have likely cleaved the ether (demethylation).

If the benzylic resonance (4.65 ppm) is absent and an aldehyde peak (~10 ppm) appears,

oxidation has occurred.

Pharmaceutical Context: The "Homologation" Effect
In drug design, this alcohol allows for the exploration of Structure-Activity Relationships (SAR)

around the Metoprolol pharmacophore.

Metoprolol vs. Homologated Analog
Metoprolol (Standard): Uses a Phenol ether linkage (Ar-O-CH2-). The oxygen donates

electrons into the ring (resonance).

Target Analog (Using this alcohol): Uses a Benzyl ether linkage (Ar-CH2-O-CH2-) or direct

alkylation. The methylene group (-CH2-) breaks the conjugation between the side chain and

the ring.

Impact:

Metabolic Stability: The benzylic position is susceptible to CYP450 oxidation, potentially

creating a "soft drug" site different from the O-dealkylation seen in Metoprolol.

Lipophilicity: The removal of the phenolic oxygen increases LogP, potentially enhancing

Blood-Brain Barrier (BBB) penetration.
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Figure 2: Pharmacophore comparison. The target alcohol enables the synthesis of analogs that

decouple the side-chain electronics from the aromatic ring.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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